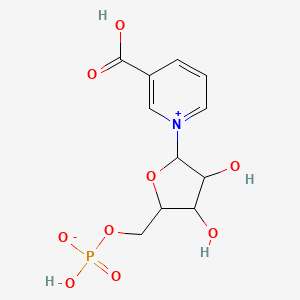
nicotinic acid mononucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of micro-Nicotinic Acid Mononucleotide can be achieved through both chemical and biosynthetic pathways. The chemical synthesis involves the reaction of nicotinic acid with phosphoribosyl pyrophosphate (PRPP) to form nicotinic acid mononucleotide . This reaction is catalyzed by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) .
Industrial Production Methods
Industrial production of micro-Nicotinic Acid Mononucleotide primarily relies on biosynthetic methods due to their efficiency and sustainability. The biosynthesis involves the conversion of nicotinic acid to this compound by the enzyme nicotinic acid phosphoribosyltransferase . This method is preferred as it offers non-toxic reaction conditions and higher yields compared to chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Micro-Nicotinic Acid Mononucleotide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid adenine dinucleotide (NAAD+).
Reduction: It can be reduced to form nicotinamide mononucleotide (NMN).
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Nicotinic acid adenine dinucleotide (NAAD+).
Reduction: Nicotinamide mononucleotide (NMN).
Substitution: Various nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Micro-Nicotinic Acid Mononucleotide has numerous scientific research applications, including:
Wirkmechanismus
Micro-Nicotinic Acid Mononucleotide exerts its effects by participating in the biosynthesis of NAD+. It is converted to nicotinic acid adenine dinucleotide (NAAD+) by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) . NAAD+ is then converted to NAD+, which is essential for various cellular processes, including metabolism, DNA repair, and cell death .
Vergleich Mit ähnlichen Verbindungen
Micro-Nicotinic Acid Mononucleotide is similar to other NAD+ precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . it is unique in its ability to be directly converted to NAD+ via the NAAD+ intermediate . Other similar compounds include:
Nicotinamide riboside (NR): Another NAD+ precursor that is converted to NMN before being converted to NAD+.
Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.
Nicotinic acid adenine dinucleotide (NAAD+): An intermediate in the NAD+ biosynthesis pathway.
Eigenschaften
Molekularformel |
C11H14NO9P |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
[5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19) |
InChI-Schlüssel |
JOUIQRNQJGXQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |
Synonyme |
nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















